N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
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Overview
Description
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound with the molecular formula C15H11N3O2S It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium, aligning with green chemistry principles . This method is advantageous as it minimizes the use of hazardous chemicals and solvents, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally conscious methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 4-ethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Uniqueness
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHRZUWGVSUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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